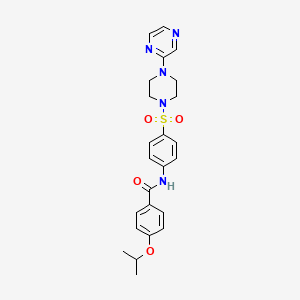
4-isopropoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H27N5O4S and its molecular weight is 481.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to their anti-tubercular activity .
Biochemical Pathways
It can be inferred that the compound likely interacts with pathways involved in the survival and replication of mycobacterium tuberculosis, given its anti-tubercular activity .
Result of Action
It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra .
生物活性
4-Isopropoxy-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H30N4O3S
- Molecular Weight : 454.58 g/mol
- CAS Number : 1627192-18-0
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various cellular processes. Notably, compounds with similar structural motifs have shown promise as inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis, which is a target for hyperpigmentation disorders .
1. Tyrosinase Inhibition
Research indicates that compounds related to this compound demonstrate significant inhibitory effects on tyrosinase activity. For example, derivatives with piperazine moieties have been shown to possess IC50 values in the low micromolar range, indicating potent enzyme inhibition .
2. Antimelanogenic Activity
In vitro studies on B16F10 melanoma cells suggest that these compounds can reduce melanin production without cytotoxic effects. This property is particularly valuable for developing treatments aimed at managing skin pigmentation disorders .
Case Study 1: Inhibition of Tyrosinase
A study evaluated the efficacy of several piperazine derivatives, including those structurally related to the target compound, in inhibiting tyrosinase from Agaricus bisporus. The most effective compound in this series exhibited an IC50 of 0.18 μM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 μM) .
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlighted that modifications on the piperazine ring and the sulfonamide group significantly influence biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic rings enhanced inhibitory potency against tyrosinase .
Data Tables
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 0.18 | Tyrosinase Inhibitor |
| Compound B | 17.76 | Control (Kojic Acid) |
| Compound C | 40.43 | Less Effective Inhibitor |
属性
IUPAC Name |
4-propan-2-yloxy-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-18(2)33-21-7-3-19(4-8-21)24(30)27-20-5-9-22(10-6-20)34(31,32)29-15-13-28(14-16-29)23-17-25-11-12-26-23/h3-12,17-18H,13-16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESHZWSBWJNTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














